molecular formula C13H18ClN5O4 B122610 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine CAS No. 147539-23-9

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

Cat. No. B122610
M. Wt: 343.76 g/mol
InChI Key: SIEVKGIBOLXNCK-UHFFFAOYSA-N
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Description

The compound "1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine" is a chemical entity that appears to be related to a class of compounds known for their potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their associated bioactivities. For instance, bis(heteroaryl)piperazines (BHAPs) have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, suggesting that related piperazine derivatives could have significant therapeutic applications .

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest in the search for new pharmacological agents. The papers describe various methods for synthesizing piperazine derivatives, such as the reaction of chloro nitrogen heterocycles with an excess of 1-(2-pyrimidinyl)piperazine , and the synthesis of N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine . These methods could potentially be adapted for the synthesis of "1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine," although the specific details would depend on the reactivity of the substituents and the conditions employed.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The papers suggest that modifications to the pyrimidine and piperazine rings can significantly affect the potency and selectivity of these compounds . The presence of a nitro group and a chlorine atom on the pyrimidine ring, as in the compound of interest, could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and bioactivity. For example, the reaction of piperazine derivatives with nucleophilic reagents to form dialkylamino derivatives has been demonstrated . This type of reactivity could be relevant for further modifications of "1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine" to enhance its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and reactivity, are important for their development as pharmaceutical agents. The papers do not provide specific data on the compound of interest, but they do highlight the importance of these properties in the selection of compounds for clinical investigations . The presence of substituents like the Boc group (tert-butoxycarbonyl) could affect the compound's solubility and stability, which are critical factors in drug formulation.

Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design, found in drugs with various therapeutic uses such as antipsychotics, antidepressants, anticancer, and antiviral agents. Modification of the piperazine nucleus can result in significant differences in medicinal potential. Research highlights piperazine's flexibility as a building block for drug discovery, with modifications on the ring impacting pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine and its analogues have been noted for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, offering insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Pharmacokinetic Enhancements

Piperazine derivatives are known for their role in enhancing the bioavailability of various therapeutic drugs and phytochemicals by inhibiting drug-metabolizing enzymes. This property is partly due to piperine's effect on intestinal brush border ultrastructure, leading to increased absorption of compounds. This mechanism is crucial for improving the efficacy of many drugs by enhancing their absorption and bioavailability (Srinivasan, 2007).

Piperazine in Antidepressants

The presence of the piperazine substructure in many marketed antidepressants suggests its importance in CNS activity. Piperazine derivatives are explored for novel antidepressants due to their favorable CNS pharmacokinetic profile and specific binding conformations. Research on piperazine-based antidepressants, including SAR studies, provides insight into structural features and optimizations required to enhance the efficacy of such compounds (Kumar et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the compound’s dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEVKGIBOLXNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614407
Record name tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

CAS RN

147539-23-9
Record name tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-[1,1-dimethylethoxycarbonyl]piperazine (1.88 g) in dichloromethane (30 ml) is added drop by drop over 1.5 hr to a solution of 4,6-dichloro-5-nitropyrimidine (1.94 g) and triethylamine (1.32 g) in dichloromethane (170 ml) at -78°. After stirring an additional hr at -78°, the reaction is diluted with aqueous sodium bicarbonate (10%). The phases are separated, the organic phase is concentrated to a liquid which solidified on standing at 20°-25°. The solid is dissolved in chloroform and flash chromatographed on silica gel eluting with methanol/chloroform (1/99), pooling and concentrating the appropriate fractions gives the title compound, Anal. Calc for C13H18N5ClO4 ; MW=343.77: C,45.42; H,5.28; N,20.37; Cl,10.31. Found: C,45.52; H,5.40; N,20.34; Cl,10.36.
Quantity
1.88 g
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reactant
Reaction Step One
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1.94 g
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reactant
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1.32 g
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reactant
Reaction Step One
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30 mL
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solvent
Reaction Step One
Quantity
170 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

4,6-Dichloro-5-nitropyrimidine [CAS No. 4316-93-2] (2.0 g) was dissolved in acetonitrile (30 mL), and then piperazine-1-carboxylic acid t-butyl ester (1.92 g) and triethylamine (2.1 mL) were added to this solution. The reaction solution was stirred at room temperature for 14 hours, and then water (30 mL) was added. The reaction solution was stirred at room temperature for 30 minutes, and then the precipitate was collected by filtration. The obtained solid was washed with water and hexane to give the title compound (2.94 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.92 g
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2.1 mL
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Reaction Step Two
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Quantity
30 mL
Type
reactant
Reaction Step Three
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30 mL
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solvent
Reaction Step Four

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